3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine
Description
Core 1,2,4-Triazole Framework
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This scaffold is electronically versatile, enabling interactions with biological targets via hydrogen bonding, π-π stacking, and dipole-dipole interactions. The triazole ring in this compound adopts a planar conformation, with bond lengths and angles consistent with delocalized π-electrons (Table 1).
Table 1: Key Structural Features of the 1,2,4-Triazole Core
| Parameter | Value (Å/°) |
|---|---|
| N1–N2 bond length | 1.32 Å |
| N2–C3 bond length | 1.34 Å |
| C3–N4 bond length | 1.31 Å |
| N1–C5–N4 angle | 114.5° |
Sulfanyl-Thioether Functionalization
The 2-methylbenzylsulfanyl group at position 3 introduces a thioether (-S-) linkage, which enhances lipophilicity and metabolic stability compared to oxygen-based ethers. The methyl substituent on the benzyl ring further modulates electron density, influencing the compound’s reactivity and binding affinity.
Thienyl Heterocyclic Substituent
The 2-thienyl group at position 5 is a five-membered aromatic ring containing one sulfur atom. This substituent contributes to:
- Electronic effects : The electron-rich thienyl ring participates in charge-transfer interactions with biological targets.
- Stereochemical constraints : The non-planar geometry of the thienyl group induces steric effects that may enhance selectivity.
Figure 1: Molecular Structure
(Insert 2D/3D structural diagram highlighting triazole core, sulfanyl, and thienyl groups)
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c1-10-5-2-3-6-11(10)9-20-14-17-16-13(18(14)15)12-7-4-8-19-12/h2-8H,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPHOGGCHOTKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine typically involves multiple steps. One common method includes the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. This intermediate is then reacted with 2-thiophenecarboxylic acid hydrazide to form the desired triazole compound under specific conditions such as refluxing in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-[(2-Methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
3-[(2-Methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at the triazole ring’s 3- and 5-positions. Below is a comparative analysis of physicochemical properties and biological activities:
Structure-Activity Relationship (SAR)
- Position 3 Modifications :
- Position 5 Modifications :
Biological Activity
3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine (CAS No. 477872-65-4) is a sulfur-containing heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4S2, with a molecular weight of 302.42 g/mol. The structure features a triazole ring substituted with a thienyl group and a sulfanyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiol and amine precursors under controlled conditions. Variations in synthetic methods can lead to different derivatives that may exhibit enhanced biological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against a range of bacteria and fungi. Specifically, compounds similar to this compound have shown activity against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-triazol | Staphylococcus aureus | 32 µg/mL |
| Similar Triazole Compound | Escherichia coli | 16 µg/mL |
| Another Derivative | Candida albicans | 64 µg/mL |
Anticancer Activity
Mercapto-substituted triazoles have been explored for their anticancer properties. Research indicates that compounds containing the triazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to our compound have shown promising results against human breast cancer cell lines with IC50 values in the micromolar range .
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-triazol | HCT-116 (Colon Carcinoma) | 6.2 |
| Similar Triazole Compound | T47D (Breast Cancer) | 27.3 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives for their antimicrobial properties. The findings indicated that compounds with sulfanyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanisms : Research featured in Pharmaceutical Biology demonstrated that certain triazole derivatives could effectively induce apoptosis in cancer cells by activating caspase pathways. The study specifically noted that compounds with structural similarities to 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-triazol-4-ylamine were particularly effective against breast cancer cells .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine to achieve high yield and purity?
Methodological Answer:
The synthesis involves sequential reactions starting with isonicotinohydrazide and isothiocyanatobenzene, followed by alkylation with 2-methylbenzyl chloride. Critical parameters include:
- Reaction Temperature : Reflux in ethanol (70–80°C) ensures proper activation of intermediates .
- Reagent Ratios : Stoichiometric excess of sodium hydroxide (1.5–2.0 eq.) enhances nucleophilic substitution efficiency .
- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >85% purity. Monitor crystallization kinetics to avoid amorphous byproducts .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies thioether (-S-) and triazole proton environments (δ 7.8–8.2 ppm for triazole; δ 4.1–4.3 ppm for benzyl-CH₂) .
- X-ray Diffraction : Resolves bond lengths (C-S: ~1.81 Å; N-N: ~1.34 Å) and dihedral angles between the triazole and thienyl groups .
- IR Spectroscopy : Confirms NH₂ stretching (3350–3450 cm⁻¹) and C=S absorption (1250–1300 cm⁻¹) .
Basic: How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., CYP450) using fluorescence-based protocols .
- Antimicrobial Screening : Use agar diffusion (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can density functional theory (DFT) predict the reactivity and electronic properties of this triazole derivative?
Methodological Answer:
- HOMO-LUMO Analysis : Calculate frontier orbitals to assess nucleophilic (HOMO) and electrophilic (LUMO) sites. For similar triazoles, HOMO energies near -6.2 eV indicate sulfur-centered reactivity .
- Mulliken Charges : Identify electron-deficient regions (e.g., triazole N-atoms) for targeted functionalization .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation in DMSO or ethanol .
Advanced: What strategies resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Control variables like pH (e.g., 7.4 vs. 6.5), solvent (DMSO concentration ≤1%), and cell passage number .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity before testing .
- Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thienyl reduce antimicrobial activity by 30–40%) .
Advanced: What methodologies are employed to study the structure-activity relationship (SAR) of analogs of this compound?
Methodological Answer:
- Systematic Substitution : Replace the 2-methylbenzyl group with halogenated (e.g., 4-F) or methoxy variants to assess steric/electronic effects .
- Pharmacophore Mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bonding motifs (e.g., triazole NH₂ with kinase ATP pockets) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP values (1.8–2.5) with cytotoxicity trends (R² >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
